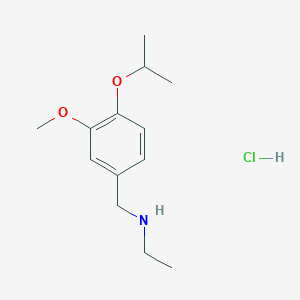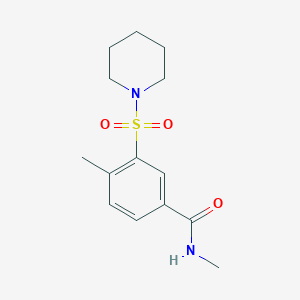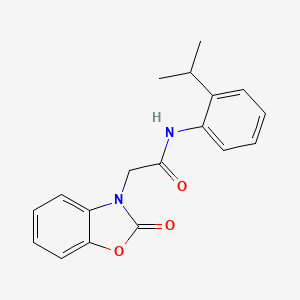
N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide)
Vue d'ensemble
Description
N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide), also known as BTTC, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cancer cell proliferation, viral replication, and bacterial growth. For instance, N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is overexpressed in many cancer cells. It has also been shown to inhibit the activity of reverse transcriptase, an enzyme essential for the replication of HIV and HBV. Moreover, N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) has been reported to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication and transcription in bacteria.
Biochemical and Physiological Effects:
N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been shown to reduce the expression of various oncogenes (cancer-causing genes) and increase the expression of tumor suppressor genes, which may contribute to its anticancer activity. Moreover, N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) has been reported to reduce the production of reactive oxygen species (ROS), which are known to contribute to cancer development and progression. In addition, N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) has been shown to exhibit low toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) has several advantages for lab experiments, including its ease of synthesis, high yield and purity, and low toxicity in normal cells and tissues. However, its solubility in water is limited, which may affect its bioavailability and pharmacokinetic properties. Moreover, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide), including its optimization as a therapeutic agent, its evaluation in animal models, and its clinical trials in humans. Moreover, further studies are needed to elucidate its mechanism of action, pharmacokinetic properties, and toxicity profile. Additionally, the development of N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Overall, N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) holds promise as a potential therapeutic agent for the treatment of cancer, viral infections, and bacterial infections, and further studies are warranted to explore its full therapeutic potential.
Applications De Recherche Scientifique
N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) has been extensively studied for its potential therapeutic properties, including its anticancer, antiviral, and antibacterial activities. In vitro studies have shown that N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) in vitro. Moreover, N,N'-1,3-benzothiazole-2,6-diyldi(2-thiophenecarboxamide) has shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria.
Propriétés
IUPAC Name |
N-[2-(thiophene-2-carbonylamino)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S3/c21-15(12-3-1-7-23-12)18-10-5-6-11-14(9-10)25-17(19-11)20-16(22)13-4-2-8-24-13/h1-9H,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBNJIQESRTXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392162.png)
![2-[5-chloro-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]-1-propanol hydrochloride](/img/structure/B4392172.png)

![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4392181.png)


![2-({[4-(difluoromethoxy)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4392198.png)
![2-{4-[2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4392209.png)

![4-chloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4392231.png)


![N-1,3-benzothiazol-2-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4392251.png)
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4392265.png)